1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone
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Overview
Description
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a chloromethyl group, a propoxy group, and an ethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically include:
Temperature: 0-5°C
Solvent: Dichloromethane (DCM) or chloroform
Catalyst: Aluminum chloride (AlCl₃)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloromethyl-4-methoxy-phenyl)-ethanone
- 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone
- 1-(3-Chloromethyl-4-butoxy-phenyl)-ethanone
Comparison
Compared to similar compounds, 1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone may exhibit unique reactivity due to the presence of the propoxy group. This group can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Properties
CAS No. |
78927-74-9 |
---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-4-propoxyphenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-3-6-15-12-5-4-10(9(2)14)7-11(12)8-13/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
HAOPKMODLNDAEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)CCl |
Origin of Product |
United States |
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